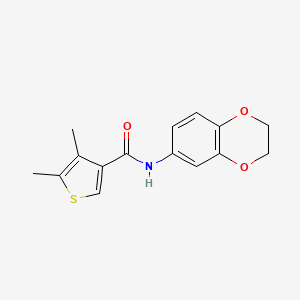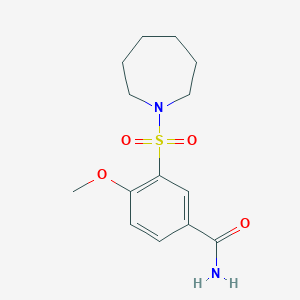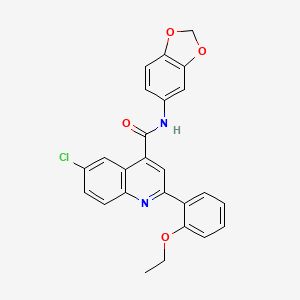![molecular formula C17H17NOS2 B4679120 1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane](/img/structure/B4679120.png)
1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane
Descripción general
Descripción
1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane is a useful research compound. Its molecular formula is C17H17NOS2 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.07515651 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 1-(thieno3,2-bbenzothien-2-ylcarbonyl)azepane, also known as BTBT, is the organic field-effect transistors (OFETs). It is a champion molecule for high-mobility OFET devices . It has also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Mode of Action
BTBT interacts with its targets through a process known as aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior . The donor–π–acceptor–π–donor-integrated BTBT showed AIE, whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .
Biochemical Pathways
The biochemical pathways affected by BTBT involve the aggregation response of the studied compounds . The theoretical calculation of the electronic distribution and energy investigation were consistent with the experimental outcomes .
Pharmacokinetics
The electron contribution of the homo is high for btbt-nme at the donor, which can be attributed to the weaker donating nature of tpe compared to that of the nme group .
Result of Action
The result of BTBT’s action is the potential of the mechanical stimuli and aggregation response of the studied compounds for further investigation . It is also used in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Action Environment
The action environment of BTBT is typically in high-mobility OFET devices, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs)
Direcciones Futuras
The future directions of research into TBT-based compounds could involve further exploration of their applications in organic electronics and bioelectronics . The development of new organic materials with good air and thermal stability for thin-film transistor (TFT) applications is also a potential area of future research .
Propiedades
IUPAC Name |
azepan-1-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS2/c19-17(18-9-5-1-2-6-10-18)15-11-14-16(21-15)12-7-3-4-8-13(12)20-14/h3-4,7-8,11H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INARZHFOJGUKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-2-fluorophenyl)urea](/img/structure/B4679043.png)

![N-(4-chlorophenyl)-N'-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4679057.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![4-methyl-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4679063.png)
![N-(2,4-DIFLUOROPHENYL)-2-{[5-ISOPROPYL-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4679069.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4679080.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4679083.png)
![(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4679086.png)
![(4E)-4-[[5-methoxy-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4679106.png)
![METHYL 4-{[(5E)-2-(4-CARBAMOYLPIPERIDIN-1-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOATE](/img/structure/B4679114.png)
![2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4679132.png)

